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The table below summarizes the fractional contributions of UGT and CYP enzymes to ertugliflozin's

clearance, based on in vitro and human mass balance studies [1] [2] [3].

Enzyme/Pathway
Fraction of
Metabolism (fm)

Contribution to
Systemic Clearance

Key Metabolite(s) Formed

Overall
Glucuronidation

~86% [1] [3] ~86% [2] Inactive O-glucuronides

UGT1A9 70% - 81% [1] [2] ~70% [2] Major: 3-O-β-glucuronide
(M5c) [2]

UGT2B7 / UGT2B4 16% - 19% [1] [2] ~16% [2] Minor: 2-O-β-glucuronide
(M5a) [2]

Overall Oxidation
(CYP)

~12% [1] [3] ~12% [2] Monohydroxylated (M1, M3),
des-ethyl (M2) [2]

CYP3A4 -- ~10% [2] --

Renal Excretion
(unchanged)

-- ~2% [1] [3] --
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Experimental Evidence and Methodologies

The quantitative profile of ertugliflozin's metabolism was established through standard in vitro phenotyping

techniques.

Enzyme Kinetics in HLM and Recombinant UGTs: Studies characterized the kinetics of the two

primary glucuronide metabolites (M5c and M5a) in Human Liver Microsomes (HLMs) and
recombinant UGT systems. The results showed a much higher intrinsic clearance (CLint) for the

formation of the M5c metabolite compared to M5a, indicating UGT1A9 is the high-affinity, high-
capacity pathway [2].

Chemical Inhibition in HLMs: To phenotype the enzyme contributions, HLM incubations with
ertugliflozin were conducted with selective chemical inhibitors:

Digoxin and tranilast (UGT1A9 inhibitors) led to an average reduction in glucuronidation CLint

of ~81% [2].
16β-phenyllongifolol (UGT2B7/UGT2B4 inhibitor) led to an ~19% reduction in CLint [2].

Recombinant Enzyme Scaling: Kinetic parameters (Km and Vmax) were determined using

recombinant UGT enzymes. The fraction of metabolism (fm) was scaled using Relative Activity

Factors, confirming UGT1A9 as the major enzyme (fm ~0.86) and UGT2B7 as a minor contributor (fm
~0.14) [2].

Metabolic Pathway and Clinical Implications

The metabolic fate of ertugliflozin can be visualized as a primary flow through UGT-mediated conjugation.

Ertugliflozin

UGT1A9 (~70%)

 Primary Path

UGT2B7/2B4 (~16%)

 Minor Path

CYP Enzymes (~12%)

 Minor Path

3-O-β-Glucuronide (M5c)
[Inactive]

2-O-β-Glucuronide (M5a)
[Inactive]
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(M1, M2, M3)
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This metabolic profile has several key clinical implications:

Drug-Drug Interaction (DDI) Risk: As UGT1A9 is the dominant clearance pathway, co-
administration with potent UGT1A9 inhibitors (e.g., mefenamic acid) may increase ertugliflozin
exposure. PBPK modeling predicts an area under the curve ratio (AUCR) of 1.51 when co-
administered with mefenamic acid [1]. However, clinically significant interactions with CYP inhibitors

are not expected due to the minor role of oxidative metabolism [1].
Lack of Clinically Relevant Interactions with Common Therapies: DDI studies have confirmed

that ertugliflozin can be co-administered with metformin, sitagliptin, glimepiride, and simvastatin
without any clinically meaningful pharmacokinetic interactions [3] [4].

Utility of Model-Informed Drug Development (MIDD): The UGT metabolic profile was successfully
incorporated into PBPK models to predict DDIs, supporting regulatory submissions and obviating the

need for specific clinical DDI studies [1] [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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